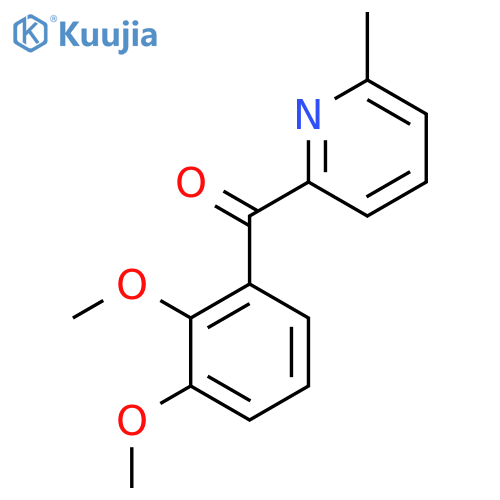Cas no 1187170-08-6 (2-(2,3-Dimethoxybenzoyl)-6-methylpyridine)

1187170-08-6 structure
商品名:2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
CAS番号:1187170-08-6
MF:C15H15NO3
メガワット:257.284504175186
CID:4684831
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-Dimethoxybenzoyl)-6-methylpyridine
- (2,3-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone
-
- インチ: 1S/C15H15NO3/c1-10-6-4-8-12(16-10)14(17)11-7-5-9-13(18-2)15(11)19-3/h4-9H,1-3H3
- InChIKey: JYQMZFIHTADRQM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(=CC=CC=1C(C1C=CC=C(C)N=1)=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 308
- トポロジー分子極性表面積: 48.4
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202827-1g |
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine |
1187170-08-6 | 97% | 1g |
£554.00 | 2022-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781690-1g |
(2,3-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone |
1187170-08-6 | 97% | 1g |
¥15288.00 | 2024-08-09 | |
| Fluorochem | 202827-5g |
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine |
1187170-08-6 | 97% | 5g |
£1702.00 | 2022-02-28 | |
| TRC | D091055-250mg |
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine |
1187170-08-6 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D091055-500mg |
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine |
1187170-08-6 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Fluorochem | 202827-2g |
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine |
1187170-08-6 | 97% | 2g |
£837.00 | 2022-02-28 |
2-(2,3-Dimethoxybenzoyl)-6-methylpyridine 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
1187170-08-6 (2-(2,3-Dimethoxybenzoyl)-6-methylpyridine) 関連製品
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
